4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
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Overview
Description
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Quantum Chemical Studies and Biological Activities
Quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, highlighting the relevance of such compounds in understanding molecular interactions and properties (Sainsbury, 1975). Additionally, certain benzohydroxamic acids derived from benzoic acid exhibit antineoplastic activity, indicating potential applications in developing cancer treatments.
Synthetic Approaches and Herbicidal Activity
Research on the synthesis and evaluation of thromboxane synthase inhibitors includes analogs of benzoic acid derivatives, demonstrating the role of such compounds in creating new therapeutic agents (Manley et al., 1987). Another study describes the design and synthesis of aryl-formyl piperidinone derivatives, incorporating benzoic acid motifs for herbicidal activity, showcasing the agricultural applications of benzoic acid derivatives (Fu et al., 2021).
Potentiometric Titration and Molecular Imprinting
The potentiometric titration of hydroxylated benzoic acids using artificial neural network calibration suggests a methodological application in chemical analysis and identification (Aktaş & Yaşar, 2004). Furthermore, the development of molecularly imprinted polymers using benzoic acid derivatives for environmental remediation highlights the compound's utility in addressing pollution and contamination issues (Das et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-16-10-8-15(9-11-16)24-19(21-22-23-24)29-12(2)17(25)20-14-6-4-13(5-7-14)18(26)27/h4-12H,3H2,1-2H3,(H,20,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOHAKLIBETND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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